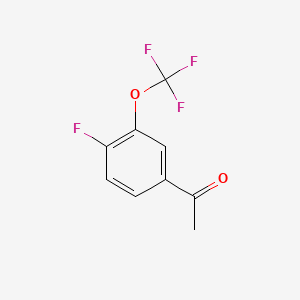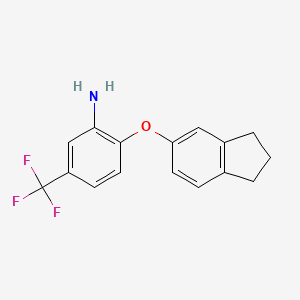
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine, also known as 2-(2,3-dihydro-inden-5-yloxy)-5-(trifluoromethyl)aniline, is an organic compound belonging to the class of heteroaromatic compounds. It is a white to pale yellow solid with an unpleasant odor. It is used as a precursor to pharmaceuticals and other organic compounds. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Domino Reactions in Water
The research by Kumar, Prasanna, and Perumal (2013) focused on the synthesis of novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones through domino reactions in water. This process generated compounds with three contiguous stereocenters, signifying its potential for creating complex molecular structures with high stereoselectivity (Kumar et al., 2013).
Synthesis of Nilotinib
The synthesis of Nilotinib, an antitumor agent, involves the compound 5-bromo-3-(trifluoromethyl)phenylamine. This synthesis process demonstrates the role of such compounds in the formation of significant pharmaceutical agents (Wang Cong-zhan, 2009).
Investigation of Dopamine Receptor Ligands
A series of trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized to evaluate their binding affinity toward dopamine receptors, indicating the potential use of such compounds in neuropharmacology (Di Stefano et al., 2002).
Chromeno[2,3-b]pyridine Derivatives and ADME Properties
The study by Ryzhkova et al. (2023) explored the synthesis of chromeno[2,3-b]pyridine derivatives and assessed their ADME (absorption, distribution, metabolism, and excretion) properties, suggesting the relevance of such compounds in drug development and pharmacokinetics (Ryzhkova et al., 2023).
Synthesis and Pharmacological Characterization of Dopamine Receptor Agonists
The synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists shows the potential therapeutic applications of such compounds in treating disorders related to dopamine function (Di Stefano et al., 2005).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)12-5-7-15(14(20)9-12)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGWWKBYBDCUHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)
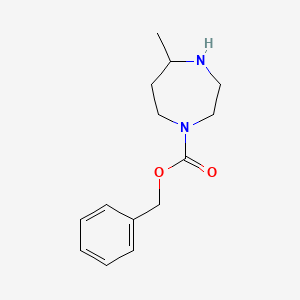
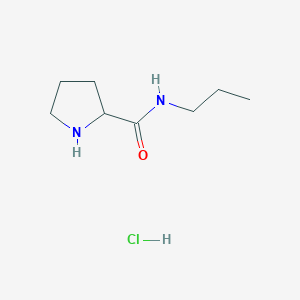
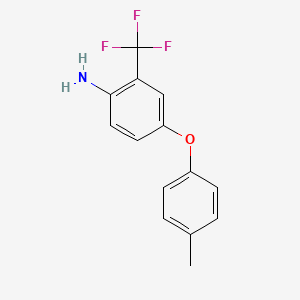
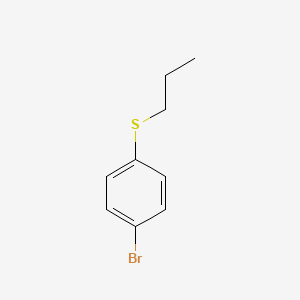
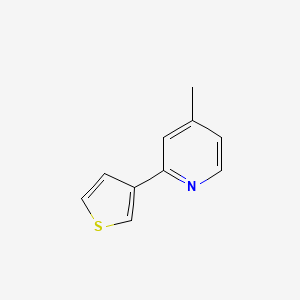
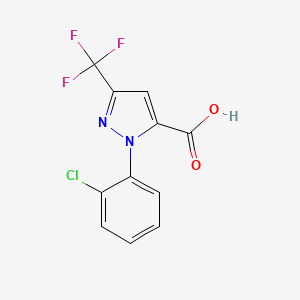
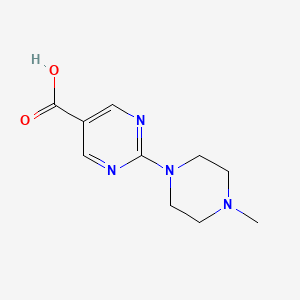
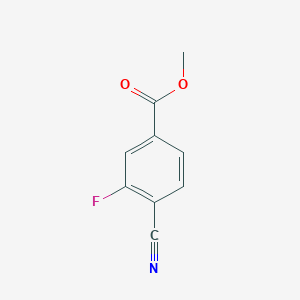
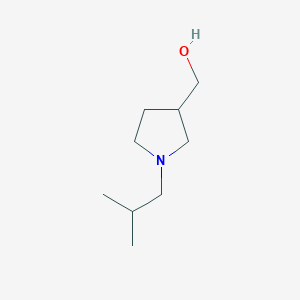
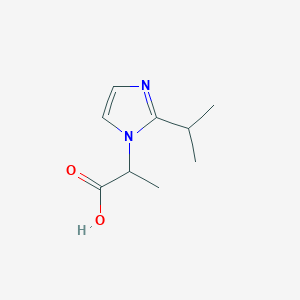
![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)
